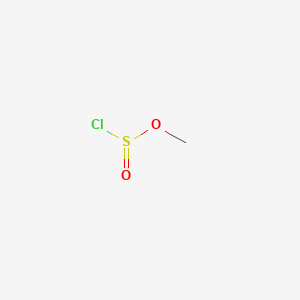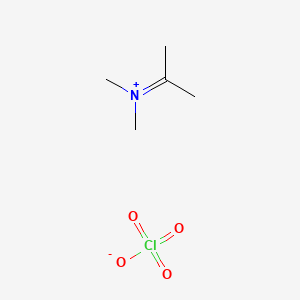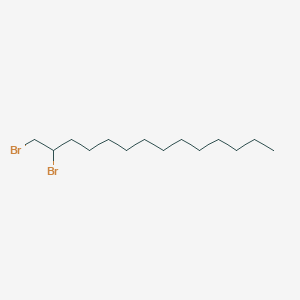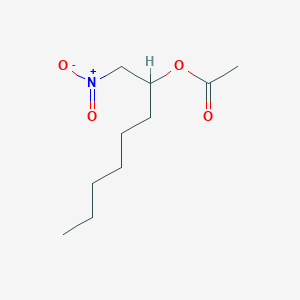
Chlorosulfurous acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorosulfurous acid, methyl ester, also known as methyl chlorosulfite, is an organic compound with the molecular formula CH₃OSO₂Cl. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often utilized in various chemical reactions due to its ability to introduce the chlorosulfonyl group into organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
Chlorosulfurous acid, methyl ester can be synthesized through the reaction of methanol with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{CH}_3\text{OSO}_2\text{Cl} + \text{H}_2\text{O} ]
This reaction is usually carried out under controlled conditions to prevent the decomposition of the product. The reaction mixture is often cooled to maintain a low temperature, and the product is purified through distillation.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous addition of methanol to a solution of chlorosulfonic acid. The reaction is conducted in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then separated and purified using distillation techniques.
化学反応の分析
Types of Reactions
Chlorosulfurous acid, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form methanol and chlorosulfuric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Substitution: Common nucleophiles include amines, alcohols, and thiols. These reactions often require a base such as pyridine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Hydrolysis: Methanol and chlorosulfuric acid.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学的研究の応用
Chlorosulfurous acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of chlorosulfurous acid, methyl ester involves the introduction of the chlorosulfonyl group into organic molecules. This group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
類似化合物との比較
Similar Compounds
Chlorosulfonic acid: Similar in structure but lacks the methyl ester group.
Sulfuryl chloride: Contains a sulfur-chlorine bond but does not have the ester functionality.
Methanesulfonyl chloride: Similar in reactivity but has a different functional group.
Uniqueness
Chlorosulfurous acid, methyl ester is unique due to its combination of the chlorosulfonyl group and the methyl ester functionality. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
chlorosulfinyloxymethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-4-5(2)3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSHRNZTQWDMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432480 |
Source


|
| Record name | Chlorosulfurous acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-72-5 |
Source


|
| Record name | Chlorosulfurous acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)





![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)

![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)



![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
